molecular formula C12H18N6 B1421783 N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine CAS No. 1178963-75-1

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine

Cat. No.: B1421783
CAS No.: 1178963-75-1
M. Wt: 246.31 g/mol
InChI Key: WQRJNDPRUTYUGX-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is a chemical compound with the molecular formula C12H18N6 and a molecular weight of 246.31 g/mol . This compound features a piperidine ring attached to a purine moiety, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method includes the reductive amination of a purine aldehyde with a piperidine amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-1-(1H-purin-6-yl)piperidin-4-one, while substitution reactions can introduce various alkyl groups to the purine ring .

Scientific Research Applications

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety can bind to nucleotide-binding sites, potentially inhibiting or modulating the activity of enzymes involved in DNA or RNA synthesis . The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride: Similar structure but lacks the ethyl group.

    N-ethyl-1-(1H-purin-6-yl)piperidin-4-one: Oxidized form of the compound.

    N-methyl-1-(1H-purin-6-yl)piperidin-4-amine: Methyl group instead of ethyl.

Uniqueness

N-ethyl-1-(1H-purin-6-yl)piperidin-4-amine is unique due to its specific combination of a purine moiety and a piperidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

N-ethyl-1-(7H-purin-6-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c1-2-13-9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9,13H,2-6H2,1H3,(H,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJNDPRUTYUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1)C2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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